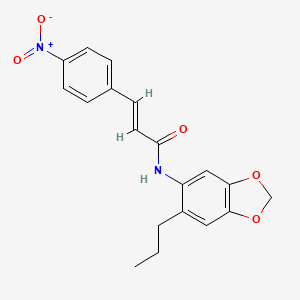![molecular formula C26H18Cl2N2O2 B11074044 N-{2-[(2,4-dichlorophenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11074044.png)
N-{2-[(2,4-dichlorophenyl)carbamoyl]phenyl}biphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)biphenyl-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and dichlorophenyl-containing molecules. Examples include:
Properties
Molecular Formula |
C26H18Cl2N2O2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C26H18Cl2N2O2/c27-18-14-15-24(22(28)16-18)30-26(32)21-12-6-7-13-23(21)29-25(31)20-11-5-4-10-19(20)17-8-2-1-3-9-17/h1-16H,(H,29,31)(H,30,32) |
InChI Key |
CCMWEZZIDMLIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-bromophenyl)-2-(2,6-dichlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11073964.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073968.png)
![2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol](/img/structure/B11073973.png)
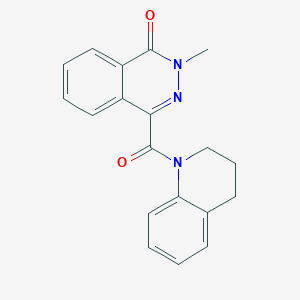
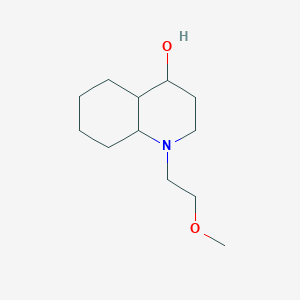
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxypropanamide](/img/structure/B11073990.png)
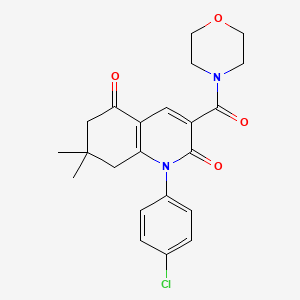
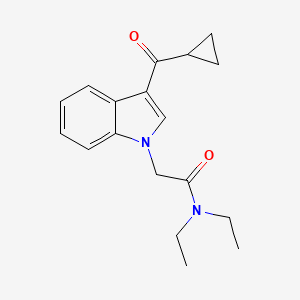
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)
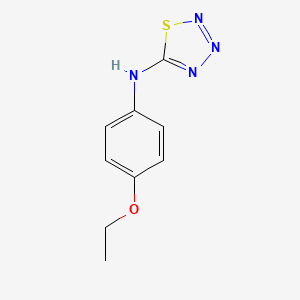
![1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]carbonyl]phenyl ester](/img/structure/B11074037.png)
![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11074045.png)
